Vericiguat-d3 (hydrochloride)

Bioanalysis LC-MS/MS Quantitation Method Validation

Vericiguat-d3 (hydrochloride) is a stable isotope-labeled analog of the FDA-approved soluble guanylate cyclase (sGC) stimulator Vericiguat (BAY 1021189), specifically deuterated at the methyl carbamate position with three deuterium atoms (+3 Da mass shift). Unlike the non-deuterated parent drug which is administered orally for heart failure with reduced ejection fraction (HFrEF) therapy, Vericiguat-d3 is not a therapeutic agent; it is an analytical tool engineered for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis and impurity profiling.

Molecular Formula C19H17ClF2N8O2
Molecular Weight 465.9 g/mol
Cat. No. B12374805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVericiguat-d3 (hydrochloride)
Molecular FormulaC19H17ClF2N8O2
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N.Cl
InChIInChI=1S/C19H16F2N8O2.ClH/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21;/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27);1H/i1D3;
InChIKeyMEOLGPNZHXRKRG-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vericiguat-d3 (Hydrochloride): Analytical-Grade Deuterated Reference Standard for sGC Stimulator Bioanalysis


Vericiguat-d3 (hydrochloride) is a stable isotope-labeled analog of the FDA-approved soluble guanylate cyclase (sGC) stimulator Vericiguat (BAY 1021189), specifically deuterated at the methyl carbamate position with three deuterium atoms (+3 Da mass shift) . Unlike the non-deuterated parent drug which is administered orally for heart failure with reduced ejection fraction (HFrEF) therapy, Vericiguat-d3 is not a therapeutic agent; it is an analytical tool engineered for use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis and impurity profiling .

Procurement Rationale: Why Non-Deuterated Vericiguat and Alternative Internal Standards Fail in LC-MS/MS Workflows


Substituting Vericiguat-d3 (hydrochloride) with the unlabeled parent compound Vericiguat or a structurally similar analog like Riociguat in bioanalytical assays introduces unacceptable analytical variability. Non-deuterated Vericiguat shares an identical mass-to-charge ratio (m/z) with the endogenous analyte, rendering it indistinguishable from the target in mass spectrometry and causing ion suppression or inaccurate quantitation [1]. While published methods have used Riociguat as an IS, its distinct chemical structure results in different extraction recovery and ionization efficiency relative to Vericiguat, leading to biased recovery correction. In contrast, the deuterated analog Vericiguat-d3 exhibits near-identical physicochemical behavior to the analyte with a distinct +3 Da mass shift, enabling accurate isotope dilution mass spectrometry (IDMS) .

Quantitative Differentiation: Vericiguat-d3 (Hydrochloride) vs. Unlabeled Vericiguat and Structural Analog Internal Standards


Evidence #1: Distinct Mass Shift (+3 Da) Enables Baseline Separation from Analyte vs. Unlabeled Vericiguat

Vericiguat-d3 possesses a molecular mass of 465.86 g/mol (hydrochloride salt), which is exactly +3 Da greater than the non-deuterated Vericiguat analyte (m/z 427.4 observed for the parent ion in MS) . This mass differential provides a distinct MS/MS transition window that eliminates signal overlap and cross-talk, a problem inherent to using unlabeled Vericiguat as an internal standard where the mass is identical .

Bioanalysis LC-MS/MS Quantitation Method Validation

Evidence #2: High Purity (99.81%) Ensures Analytical Accuracy vs. Generic Impurity Mixtures

Suppliers provide Vericiguat-d3 hydrochloride at a verified purity of 99.81%, ensuring minimal background interference from non-deuterated carryover or synthesis by-products . This is critical because lower-grade deuterated compounds often contain significant amounts of the unlabeled (d0) species, which contributes to the analyte signal and leads to inaccurate quantitation, especially at lower limits of quantitation (LLOQ) [1].

Reference Standards Impurity Profiling Quality Control

Evidence #3: Isotope Dilution Superiority vs. Structural Analog Internal Standard (Riociguat)

In a validated UPLC-MS/MS method for Vericiguat quantitation, researchers employed Riociguat (a structural analog) as an internal standard, which required rigorous validation to ensure comparable extraction efficiency and ionization [1]. Vericiguat-d3, as a stable isotope-labeled (SIL) internal standard, co-elutes with the analyte and experiences identical ion suppression or enhancement in the electrospray source, thereby providing superior correction for matrix effects compared to structural analogs .

Method Development LC-MS/MS Matrix Effects

Evidence #4: Regulatory Compliance and USP/EP Traceability vs. Research-Grade Reagents

Vericiguat-d3 is supplied with comprehensive characterization data compliant with regulatory guidelines (ICH) and can be traced back to USP or EP pharmacopeial standards based on feasibility [1]. This contrasts with generic research-grade deuterated compounds, which often lack the full documentation trail required for Abbreviated New Drug Application (ANDA) submissions or commercial quality control (QC) release testing .

ANDA Filing GMP Reference Standard

Targeted Procurement Scenarios: Optimizing Bioanalytical and Regulatory Workflows with Vericiguat-d3 (Hydrochloride)


Scenario 1: Validating a Bioanalytical Method for Vericiguat Pharmacokinetic (PK) Studies

In this scenario, a CRO or pharmaceutical lab is tasked with quantifying Vericiguat in human or rat plasma to support a bioequivalence or DDI study. Procuring Vericiguat-d3 (hydrochloride) as the internal standard is non-negotiable. Based on Evidence #1 and #3, the +3 Da mass shift allows the MS to distinguish between the drug and the IS, while the co-elution properties correct for matrix effects that plague analog IS methods . This ensures the method meets the FDA's strict acceptance criteria for precision and accuracy (±15% CV).

Scenario 2: ANDA Filing and Commercial Quality Control (QC) of Vericiguat API

A generic drug manufacturer developing a formulation of Vericiguat (Verquvo generic) requires a reference standard for impurity profiling and assay release. As outlined in Evidence #2 and #4, Vericiguat-d3 (hydrochloride) provides the necessary purity (99.81%) and regulatory traceability (USP/EP) required for ANDA submissions . Procuring this specific grade eliminates the risk of regulatory rejection due to inadequate standard characterization.

Scenario 3: Investigating the Metabolic Fate of Vericiguat via In Vitro Metabolite Identification

Researchers investigating the glucuronidation of Vericiguat (the primary metabolic pathway for the low-clearance drug) can use Vericiguat-d3 as a non-radioactive tracer . As supported by Evidence #1, the distinct mass shift allows high-resolution mass spectrometry (HRMS) to track the deuterium-labeled fragment ions, distinguishing them from endogenous matrix components, thereby enabling precise quantitation of metabolic turnover without the hazards associated with 14C or 3H radioactive labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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